(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-chlorophenyl)methanone
Description
Properties
IUPAC Name |
[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4/c22-16-6-2-1-5-15(16)21(26)25-9-3-4-14(11-25)20-24-23-19(29-20)13-7-8-17-18(10-13)28-12-27-17/h1-2,5-8,10,14H,3-4,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHOBFCEDDCBMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Cl)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-chlorophenyl)methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be broken down into several functional groups:
- Benzo[d][1,3]dioxole : A bicyclic structure known for its pharmacological properties.
- Oxadiazole : A heterocyclic compound that often exhibits biological activity.
- Piperidine : A cyclic amine that enhances the compound's interaction with biological targets.
- Chlorophenyl : An aromatic ring that can influence lipophilicity and biological activity.
Biological Activity Overview
Research indicates that compounds featuring the benzo[d][1,3]dioxole moiety often exhibit significant anticancer and antimicrobial activities. The specific compound has shown promise in various studies.
Anticancer Activity
A study involving similar oxadiazole derivatives demonstrated significant anticancer properties. For instance, compounds with the benzo[d][1,3]dioxole structure exhibited IC50 values lower than standard chemotherapeutics such as doxorubicin. In vitro tests showed:
- IC50 values for HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines were markedly lower than those of reference drugs .
- The mechanisms involved include EGFR inhibition , apoptosis induction via annexin V-FITC assays, and modulation of mitochondrial apoptosis pathways through proteins like Bax and Bcl-2 .
Case Studies and Research Findings
Several studies provide insights into the biological activity of compounds related to this compound:
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of the target compound with analogous derivatives:
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Bioactivity | Synthesis Yield | Reference |
|---|---|---|---|---|---|
| (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-chlorophenyl)methanone | ~415.85* | Benzodioxole, oxadiazole, piperidine, 2-Cl-Ph | Antibacterial (hypothesized) | N/A | |
| 1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butylpyrazol-1-yl)-2-(piperazin-1-yl)ethanone (6g) | 372.46 | Benzodioxole, pyrazole, piperazine | Antibacterial (confirmed) | 87% | |
| 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)(4-hydroxypiperidin-1-yl)methanone (4c) | 357.45 | Benzodioxole, pyrazoline, 4-hydroxypiperidine | Antibacterial (confirmed) | 95% | |
| 3'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-ylmethanone | 411.46 | Oxadiazole, biphenyl, piperidine | Not reported (structural analog) | N/A | |
| ((3R,5R)-5-(Benzo[d][1,3]dioxol-5-yl)-3-isobutylpyrazolidin-1-yl)(4-nitrophenyl)methanone | 411.46 | Benzodioxole, pyrazolidine, 4-NO₂-Ph | Not reported (synthetic intermediate) | N/A |
*Estimated based on molecular formula.
Key Research Findings
Antibacterial Activity: Compound 6g (piperazine derivative) demonstrated potent antibacterial activity, attributed to its ability to disrupt bacterial membrane integrity via hydrogen bonding (C=O at 1661 cm⁻¹) and hydrophobic interactions . Compound 4c (4-hydroxypiperidine analog) achieved a 95% synthesis yield and showed enhanced solubility due to its hydroxyl group, which may improve in vivo efficacy .
Synthetic Efficiency :
- Pyrazoline derivatives (e.g., 4c ) often achieve higher yields (≥95%) due to stable intermediates, whereas oxadiazole-piperidine hybrids (e.g., the target compound) may require more complex multi-step protocols .
Structural Impact on Bioactivity :
- The presence of a piperazine ring (as in 6g ) correlates with broader-spectrum antibacterial activity compared to piperidine-based analogs, possibly due to increased conformational flexibility .
- Nitro groups (e.g., in ) may reduce bioavailability due to metabolic instability, whereas chlorine substituents (as in the target compound) balance lipophilicity and stability .
Critical Notes
Substituent Effects :
- The 2-chlorophenyl group in the target compound may confer selectivity toward Gram-positive bacteria, analogous to chlorinated analogs in other studies .
- Hydroxyl groups (e.g., in 4c ) improve aqueous solubility but may reduce membrane permeability .
Synthetic Challenges :
- Oxadiazole ring formation often requires harsh conditions (e.g., POCl₃), which can limit scalability .
- Piperidine-containing compounds demand rigorous stereochemical control to maintain bioactivity .
Future Directions :
- Comparative in vivo studies are needed to evaluate the target compound’s efficacy against resistant bacterial strains.
- Structural optimization (e.g., replacing piperidine with morpholine) could enhance pharmacokinetic profiles .
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
The synthesis involves multi-step reactions, including cyclization of the benzo[d][1,3]dioxole core, coupling with a piperidine-oxadiazole intermediate, and final acylation with 2-chlorobenzoyl chloride. Key optimizations include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for heterocyclic intermediates .
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while hexane/EtOAC (5:5) is effective for purification .
- Temperature control : Maintaining 60–80°C during cyclization minimizes side-product formation .
Q. What analytical techniques are critical for structural validation?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the integration of the 1,3,4-oxadiazole ring (δ 8.2–8.5 ppm for oxadiazole protons) and piperidine conformation (δ 2.5–3.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₂₁H₁₇ClN₃O₃) with an expected [M+H]⁺ peak at m/z 394.095 .
- X-ray crystallography : Resolves 3D conformation, particularly the orientation of the 2-chlorophenyl group relative to the piperidine ring .
Q. How do contradictory biological activity data arise in preliminary assays?
Discrepancies between in vitro and in vivo results may stem from:
- Metabolic instability : The oxadiazole ring is prone to enzymatic hydrolysis in liver microsomes, reducing bioavailability .
- Solubility limitations : Low aqueous solubility (logP ~3.5) hinders cellular uptake in certain assays .
- Off-target effects : The 2-chlorophenyl group may interact with non-target proteins (e.g., cytochrome P450 enzymes) .
Advanced Research Questions
Q. What in silico strategies predict target engagement and selectivity?
- Molecular docking : The piperidine-oxadiazole scaffold shows affinity for kinases (e.g., CDK2) via hydrogen bonding with Asp86 and hydrophobic interactions with the benzo[d][1,3]dioxole moiety .
- MD simulations : Reveal conformational flexibility in the piperidine ring, enabling adaptation to binding pockets .
- Pharmacophore modeling : Identifies essential features: the oxadiazole as a hydrogen-bond acceptor and the 2-chlorophenyl group for π-π stacking .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Key modifications and their effects:
Q. What challenges exist in isolating intermediates during synthesis?
- Co-elution issues : The oxadiazole-piperidine intermediate often co-elutes with unreacted starting materials. Use of reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) improves separation .
- Byproduct formation : Over-acylation at the piperidine nitrogen can occur; quenching with ice-cold NaHCO₃ minimizes this .
Q. How can metabolic stability be assessed preclinically?
- Liver microsome assays : Incubation with rat/human microsomes identifies oxidative degradation sites (e.g., CYP3A4-mediated cleavage of the oxadiazole ring) .
- Plasma stability tests : Exposure to plasma esterases reveals susceptibility of the methanone group .
Q. What mechanistic insights explain the reactivity of the oxadiazole ring?
The 1,3,4-oxadiazole undergoes:
- Nucleophilic substitution : Reacts with amines at the C2 position under acidic conditions .
- Ring-opening reactions : Catalyzed by strong bases (e.g., NaOH), forming hydrazide intermediates .
- Electrophilic aromatic substitution : The electron-deficient oxadiazole directs electrophiles to the benzo[d][1,3]dioxole ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
